molecular formula C18H23N5O2 B2719478 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1797081-92-5

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No. B2719478
CAS RN: 1797081-92-5
M. Wt: 341.415
InChI Key: NUNKTMZXCOEGFG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinases are a family of serine/threonine kinases that play a vital role in regulating cell division. Overexpression of Aurora kinases has been observed in various types of cancer, making them a promising target for cancer therapy. CYC116 has shown significant potential in inhibiting the growth of cancer cells, and its synthesis method and mechanism of action have been extensively studied.

Scientific Research Applications

Hydrogen Bonding and Dimerization

STRONG DIMERIZATION OF UREIDOPYRIMIDONES VIA QUADRUPLE HYDROGEN BONDING

  • Ureidopyrimidones, closely related to the chemical structure of interest, exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the solid state as well as in solution, demonstrating the potential of such compounds for constructing supramolecular assemblies. The study highlights the utility of ureidopyrimidone functionality as a building block for supramolecular chemistry due to its simple preparation and high dimerization constant (Beijer et al., 1998).

Synthesis and Characterization of Novel Derivatives

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety

  • The study explores the synthesis of dihydropyrimidinone derivatives, incorporating the morpholine moiety, through a one-pot Biginelli reaction. These derivatives were characterized, including via single crystal X-ray crystallography, indicating the versatility of incorporating such structural features in creating compounds with potential biological or material applications (Bhat et al., 2018).

Antitumor/Anticancer Activity

Synthesis and in vitro and in vivo antitumor/anticancer activity of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones

  • This research focuses on the synthesis of O-Mannich bases derived from dihydropyrimidinones and their evaluation for in vitro and in vivo antitumor and anticancer activities. The findings suggest the therapeutic potential of these compounds, with specific derivatives showing significant effectiveness against cancer cells (Venkateshwarlu et al., 2014).

Apoptosis Induction in Lung Cancer Cells

AKF-D52, a Synthetic Phenoxypyrimidine-Urea Derivative, Triggers Extrinsic/Intrinsic Apoptosis and Cytoprotective Autophagy in Human Non-Small Cell Lung Cancer Cells

  • Investigating a synthetic phenoxypyrimidine urea derivative, AKF-D52, this study demonstrates its antiproliferative effects on non-small cell lung cancer cells through the induction of apoptosis and autophagy. These effects are mediated by caspase-dependent and -independent pathways, suggesting the compound's potential as a therapeutic agent for lung cancer (Gil et al., 2021).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-4-3-5-16(14(13)2)22-18(24)20-12-15-6-7-19-17(21-15)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNKTMZXCOEGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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